6-Bromo-5-fluoropicolinic acid

概述

描述

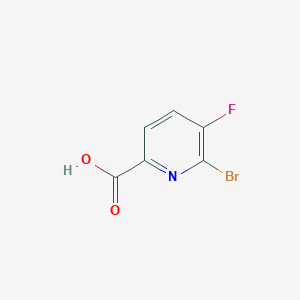

6-Bromo-5-fluoropicolinic acid is a chemical compound with the molecular formula C6H3BrFNO2 It is a derivative of picolinic acid, characterized by the presence of bromine and fluorine atoms on the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoropicolinic acid typically involves the bromination and fluorination of picolinic acid derivatives. One common method involves the reaction of 2-bromo-3-fluoro-6-methylpyridine with potassium permanganate in water at elevated temperatures to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

化学反应分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes esterification with alcohols and amidation with amines:

Example:

6-Bromo-5-fluoropicolinic acid reacts with N,N-dimethylethylenediamine to form amides used in positron emission tomography (PET) probes .

Nucleophilic Substitution

The bromine substituent at position 6 is highly reactive in nucleophilic aromatic substitution (SNAr):

Example:

Borane-mediated reduction converts the carboxylic acid to an alcohol, yielding (6-bromo-5-fluoropyridin-2-yl)methanol with 95% yield .

Electrophilic Aromatic Substitution

The fluorine substituent at position 5 modulates reactivity in electrophilic substitution:

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Bromination | Brominating agents | Controlled temperature | Substitution at electron-rich positions |

| Fluorination | Fluorinating agents | Specific catalysts | Enhanced stability in fluorinated derivatives |

Example:

Electrophilic aromatic substitution is used during synthesis to introduce bromine at position 6, forming the compound from 5-fluoropicolinic acid.

Cross-Coupling Reactions

The bromine substituent enables cross-coupling reactions:

Example:

A Suzuki coupling reaction with 2-fluorophenylboronic acid under microwave conditions produces a bifluorinated derivative .

Thermal Stability and Crystallization

Thermal analysis reveals:

科学研究应用

Drug Synthesis

The primary application of 6-Bromo-5-fluoropicolinic acid lies in its role as an intermediate for synthesizing various pharmaceuticals. Notable examples include:

- Pimavanserin : An FDA-approved drug for treating Parkinson's disease psychosis, synthesized using this compound as a precursor. Pimavanserin acts as a selective serotonin inverse agonist targeting the 5-HT2A receptor .

- GSK-3 Inhibitors : These compounds have potential therapeutic effects on conditions such as Alzheimer's disease, bipolar disorder, and diabetes mellitus. The synthesis of GSK-3 inhibitors often utilizes this compound .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound can modulate enzyme activities and influence metabolic pathways, making them potential candidates for developing new antimicrobial agents.

Functional Materials

Beyond pharmaceuticals, this compound serves as a building block for creating functional materials. Its ability to react with various nucleophiles and electrophiles allows for the formation of diverse functional groups, such as:

- Esters

- Amides

- Ketones

- Alcohols

- Azides

These functional groups can impart specific properties to the resulting compounds, enhancing their fluorescence, solubility, thermal stability, and catalytic activity .

Case Study 1: Development of Anticancer Agents

A study focused on synthesizing derivatives of this compound demonstrated significant anticancer activity against various cancer cell lines. The synthesized compounds showed IC50 values comparable to established anticancer drugs, indicating their potential as new therapeutic agents .

Case Study 2: Catalytic Applications

Another investigation explored the use of this compound in transition-metal catalysis. Researchers synthesized pyridine-based ligands from this compound, which enhanced the efficiency and selectivity of catalytic reactions such as cross-coupling and oxidation reactions. This application highlights its versatility in material science .

作用机制

The mechanism of action of 6-Bromo-5-fluoropicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity, making it a valuable tool in biochemical studies. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

- 5-Bromo-3-fluoropicolinic acid

- 6-Chloro-5-fluoropicolinic acid

- 6-Bromo-4-fluoropicolinic acid

Uniqueness

6-Bromo-5-fluoropicolinic acid is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

生物活性

6-Bromo-5-fluoropicolinic acid (CAS Number: 1052714-46-1) is a derivative of picolinic acid characterized by the presence of bromine and fluorine substituents on the pyridine ring. This compound has garnered attention in medicinal chemistry and agrochemical research due to its unique structural properties, which enhance its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C₆H₃BrFNO₂. The presence of halogens (bromine and fluorine) increases its lipophilicity, which may improve its interaction with biological membranes and enhance its biological activity .

While specific mechanisms of action for this compound are not fully established, it is known to interact with various biological targets, including enzymes and receptors. The compound's structural similarity to biologically active molecules allows it to modulate enzyme activities and influence metabolic pathways. For example, it may affect enzyme kinetics or receptor binding affinities, contributing to its potential therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may act as an antimicrobial agent, potentially inhibiting the growth of certain bacteria and fungi.

- Enzyme Inhibition : Due to its structural characteristics, it can be used in studies involving enzyme inhibition, particularly in the context of drug discovery.

- Therapeutic Potential : The compound serves as a precursor in the synthesis of various pharmaceuticals targeting diseases such as cancer and neurodegenerative disorders. For instance, it is involved in the synthesis of Pimavanserin, a drug approved for treating Parkinson's disease psychosis .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies : In vitro tests demonstrated that this compound showed significant inhibitory effects against specific bacterial strains. The mechanism appears to involve disruption of cell membrane integrity.

- Cancer Research : The compound has been investigated for its role in cancer therapy. It has been reported to induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation.

- Pharmacological Applications : As a versatile building block, this compound has been utilized in synthesizing GSK-3 inhibitors, which have shown promise in treating Alzheimer's disease and other conditions related to neurodegeneration .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to structurally similar compounds:

| Compound | Antimicrobial Activity | Enzyme Inhibition | Therapeutic Applications |

|---|---|---|---|

| This compound | Yes | Yes | Parkinson's disease psychosis, cancer |

| 3-Amino-6-bromo-5-fluoropicolinic acid | Yes | Yes | Cancer research, apoptosis induction |

| Other Picolinic Acid Derivatives | Varies | Varies | Various (dependent on specific derivative) |

属性

IUPAC Name |

6-bromo-5-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDJYBXHNFJTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694846 | |

| Record name | 6-Bromo-5-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052714-46-1 | |

| Record name | 6-Bromo-5-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。